4-(4-Nitrobenzyl)pyridine
Overview
Description
4-(4-Nitrobenzyl)pyridine is a chemical compound with the empirical formula C12H10N2O2 . It is used in tests for alkylating agents and in a spectroscopic method for phosgene determination .
Synthesis Analysis
The synthesis of 4-(4-Nitrobenzyl)pyridine involves the reaction of 1,2-Epoxy alkanes from C3 to C8 with DNA, deoxyguanosine, and 4-(p-nitrobenzyl) pyridine (NBP). The DNA is hydrolyzed at neutral pH to release 7-alkylguanines .Molecular Structure Analysis
The molecular weight of 4-(4-Nitrobenzyl)pyridine is 214.22 g/mol . The SMILES string representation of its structure is [O-]N+c1ccc(Cc2ccncc2)cc1 .Chemical Reactions Analysis
In chemical reactions, 4-(4-Nitrobenzyl)pyridine reacts with 1,2-Epoxy alkanes from C3 to C8. The products of this reaction were analyzed by HPLC .Physical And Chemical Properties Analysis
4-(4-Nitrobenzyl)pyridine is a light yellow crystalline compound . It has a melting point of 69-71 °C (lit.) . It is soluble in acetone but insoluble in water .Scientific Research Applications
Chemical Reactivity Studies
4-(4-Nitrobenzyl)pyridine (NBP) has been used in studies investigating the chemical reactivity of mutagenic epoxides . These studies have focused on the reaction of NBP with various epoxides, providing valuable insights into the reactivity of these compounds .
Alkylating Agent Detection
NBP is used in tests for alkylating agents . Alkylating agents are a class of compounds that can transfer an alkyl group to another molecule. They are of significant interest in various fields, including medicinal chemistry and environmental science .
Mimicking Mammalian Mixed-Function Oxidase Enzymes
A chemical activation system (CAS) designed to mimic the mammalian mixed-function oxidase enzymes was found to activate target compounds to reactive electrophiles . Activated compounds were assayed by reaction with NBP .
Correlation with Mutagenicity and Carcinogenicity
The results of the CAS-NBP assay were compared to bacterial mutagenicity and animal carcinogenicity test results when information was available . A good correlation existed between direct alkylating activity and direct mutagenicity .
Mechanism of Action
Target of Action
4-(4-Nitrobenzyl)pyridine (NBP) is primarily used as a chemical indicator for the detection of epoxides and methylating reagents . It shares structural and reactivity features with guanine, one of the four nucleobases in DNA . This suggests that NBP’s primary targets could be the alkylating agents that interact with DNA.
Mode of Action
NBP interacts with its targets (alkylating agents) through a nucleophilic substitution reaction (S_N2). The nitro group on the benzyl ring of NBP acts as an electron-withdrawing group, making the pyridine nitrogen more nucleophilic. This allows NBP to react with alkylating agents, resulting in the formation of a new carbon-nitrogen bond .
Biochemical Pathways
By reacting with these agents, NBP could potentially mitigate their harmful effects .
Pharmacokinetics
As for metabolism and excretion, these would likely occur via hepatic metabolism and renal excretion, respectively .
Result of Action
The primary result of NBP’s action is the detection of alkylating agents. When NBP reacts with these agents, it undergoes a change that can be detected using spectroscopic methods . This makes NBP a valuable tool in biochemical research and environmental monitoring.
Action Environment
The efficacy and stability of NBP can be influenced by various environmental factors. For instance, NBP is sensitive to light, suggesting that it should be stored in a dark environment to maintain its stability . Furthermore, NBP is soluble in acetone but insoluble in water , indicating that its solubility could affect its bioavailability and hence its efficacy. Therefore, the environment in which NBP is used and stored can significantly impact its action.
Safety and Hazards
4-(4-Nitrobenzyl)pyridine is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may cause respiratory irritation and genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
4-[(4-nitrophenyl)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-14(16)12-3-1-10(2-4-12)9-11-5-7-13-8-6-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHKUCBXXMFQDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061482 | |
Record name | Pyridine, 4-[(4-nitrophenyl)methyl]- | |
Source | EPA DSSTox | |
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Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1083-48-3 | |
Record name | 4-(4-Nitrobenzyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1083-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-(4-Nitrobenzyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Nitrobenzyl)pyridine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83591 | |
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Record name | Pyridine, 4-[(4-nitrophenyl)methyl]- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridine, 4-[(4-nitrophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-nitrobenzyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.826 | |
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Record name | 4-(4-NITROBENZYL)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z6GS37N7H | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(4-Nitrobenzyl)pyridine interact with its targets?
A1: 4-(4-Nitrobenzyl)pyridine (NBP) acts as a nucleophile, primarily targeting electrophilic centers in various molecules. Its nitrogen atom in the pyridine ring readily donates electrons to form covalent bonds with electrophilic species. [] This reactivity makes NBP a useful tool for studying alkylating agents, which are often carcinogenic due to their ability to modify DNA. []
Q2: What is the role of the nitro group in 4-(4-Nitrobenzyl)pyridine's reactivity?
A2: The nitro group in NBP is an electron-withdrawing group, increasing the electrophilicity of the benzylic carbon. This enhanced electrophilicity can influence the reactivity of the molecule in specific reactions, particularly those involving nucleophilic attack at the benzylic position. [, ]
Q3: Can you provide the molecular formula, weight, and spectroscopic data for 4-(4-Nitrobenzyl)pyridine?
A3: * Molecular formula: C12H10N2O2 * Molecular weight: 214.22 g/mol* Spectroscopic data: * IR: Characteristic peaks for nitro group (∼1500-1600 cm-1 and ∼1300-1400 cm-1) and pyridine ring (∼1600-1400 cm-1) []. * NMR: Characteristic signals for aromatic protons (∼7-8 ppm) and methylene protons (∼4-5 ppm) [, ].
Q4: What are the primary applications of 4-(4-Nitrobenzyl)pyridine?
A4: NBP is primarily used as a: * Colorimetric reagent: It forms colored products upon reacting with alkylating agents, allowing for their detection and quantification. [, ]* Chemosensor: NBP-based assays are employed to screen for potentially mutagenic and carcinogenic compounds by mimicking the reactivity of DNA towards alkylating agents. [, ]* Model nucleophile: It helps understand the reactivity and mechanism of action of alkylating agents. []
Q5: How is 4-(4-Nitrobenzyl)pyridine used in analytical techniques?
A5: NBP is utilized in spectrophotometric methods for detecting and quantifying alkylating agents. [, ] The reaction of NBP with an alkylating agent typically produces a colored product, the intensity of which is directly proportional to the concentration of the alkylating agent. This color change can be measured using a spectrophotometer at a specific wavelength. [, ]
Q6: What are the limitations of using 4-(4-Nitrobenzyl)pyridine in analytical assays?
A6: While NBP is a valuable tool, its limitations include:
- Limited water solubility: This can hinder its use in biological systems. []
- Lack of reactive oxygen sites: Unlike DNA, NBP lacks these sites, which are important targets for some alkylating agents. []
- Steric differences from DNA: These differences might lead to variations in reactivity compared to DNA. []
Q7: How is 4-(4-Nitrobenzyl)pyridine used in drug discovery and development?
A7: NBP plays a crucial role in early drug discovery by:* Identifying potential drug candidates: It helps to screen and identify compounds with potential anticancer activity by assessing their alkylating properties, which are often associated with disrupting cancer cell growth. [, ]* Investigating drug metabolism: Researchers use NBP to study how drugs are metabolized in the body, specifically focusing on pathways involving alkylation reactions. []* Developing drug delivery systems: NBP has been incorporated into drug delivery vehicles to track the release and activation of anticancer drugs at the target site. []
Q8: Are there any studies investigating the potential toxicity of 4-(4-Nitrobenzyl)pyridine?
A8: While NBP itself has not been extensively studied for its toxicity, research focuses on understanding the toxicity of the alkylating agents it detects. NBP acts as a surrogate to understand the potential of these agents to interact with DNA and cause damage. [, , ]
Q9: How do structural modifications of 4-(4-Nitrobenzyl)pyridine affect its reactivity?
A9: Modifications to the NBP structure can significantly alter its reactivity towards alkylating agents:
- Electron-withdrawing groups: Substitutions on the benzene ring, like halogens, nitro groups, or sulfonyl groups, can increase NBP's reactivity by making the benzylic carbon more electrophilic. [, ]
- Electron-donating groups: Groups such as alkyl chains or alkoxy groups can decrease reactivity by reducing the electrophilicity of the benzylic carbon. []
- Spacer length: Increasing the length of the alkyl chain between the pyridine and benzene rings can affect the rate and selectivity of alkylation reactions. []
Q10: What are the future directions for research on 4-(4-Nitrobenzyl)pyridine?
A10: Future research directions include:
- Developing more sensitive and specific NBP-based assays: This includes designing NBP derivatives with enhanced water solubility and incorporating them into new sensing platforms for improved detection limits and real-time monitoring. [, ]
- Exploring the application of NBP in diverse fields: This includes environmental monitoring for detecting alkylating pollutants and developing novel materials for capturing and neutralizing hazardous substances. []
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